molecular formula C30H25NO3 B12538933 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid CAS No. 654069-22-4

4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid

Cat. No.: B12538933
CAS No.: 654069-22-4
M. Wt: 447.5 g/mol
InChI Key: VJVCCXWNVDHBKK-UHFFFAOYSA-N
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Description

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°) Method
C1-C2 (benzene) 1.39 XRD
C-O (methoxy) 1.43 DFT
N1-C3 (indole) 1.38 XRD
Dihedral (indole-benzoic acid) 75.05 XRD

The diphenylmethyl group induces a twisted conformation between the indole and benzoic acid rings, with a dihedral angle of approximately 75°. This steric hindrance prevents π-π stacking interactions but allows for intramolecular C-H···O hydrogen bonding between the indole methyne hydrogen and the methoxy oxygen, stabilizing the conformation.

Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level reveal two stable conformers differing by a 120° rotation of the diphenylmethyl group. The higher-energy conformer (ΔG = 2.3 kcal/mol) exhibits unfavorable steric clashes between ortho-phenyl hydrogens and the indole ring.

Crystallographic Characterization (XRD/Single-Crystal Analysis)

Single-crystal X-ray diffraction studies of analogous compounds provide insights into the packing behavior and intermolecular interactions:

Table 2: Crystallographic Data for Analogous Structures

Parameter Value Source
Space group P-1
a, b, c (Å) 7.12, 9.85, 12.37
α, β, γ (°) 90.0, 94.5, 90.0
Z 2
R-factor 0.041

The crystal lattice is stabilized by:

  • Carboxylic acid dimerization : O-H···O hydrogen bonds form R₂²(8) motifs between benzoic acid groups.
  • C-H···π interactions : Phenyl rings engage in edge-to-face contacts with indole moieties (distance: 3.2–3.5 Å).
  • Van der Waals forces : The diphenylmethyl group participates in hydrophobic packing with adjacent aliphatic chains.

Hirshfeld surface analysis indicates that H···H contacts (54.6%) dominate intermolecular interactions, followed by C···H/H···C (29.6%) and O···H/H···O (10.1%) contributions.

Electronic Structure via Computational Modeling (DFT Calculations)

DFT calculations at the ωB97X-D/def2-TZVP level provide detailed electronic characterization:

Table 3: Key Electronic Parameters

Parameter Value (eV)
HOMO Energy -5.82
LUMO Energy -1.94
HOMO-LUMO Gap 3.88
Electrostatic Potential (min) -0.32 e⁻/ų

The HOMO is localized on the indole π-system and methoxy oxygen lone pairs, while the LUMO resides predominantly on the benzoic acid carboxyl group. This charge separation suggests potential for intramolecular charge transfer upon excitation.

Electrostatic potential maps reveal:

  • Strongly negative regions at the carboxylic oxygen atoms (V = -0.32 e⁻/ų).
  • Positive potentials at the diphenylmethyl hydrogens (V = +0.18 e⁻/ų).

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between:

  • The indole nitrogen lone pair and σ*(C1-N) antibonding orbital (E² = 6.3 kcal/mol).
  • Methoxy oxygen lone pairs and adjacent C-H σ* orbitals (E² = 4.1 kcal/mol).

These computational insights align with experimental UV-Vis spectra of analogous compounds, which show absorbance maxima at 290 nm (π→π) and 330 nm (n→π).

Properties

CAS No.

654069-22-4

Molecular Formula

C30H25NO3

Molecular Weight

447.5 g/mol

IUPAC Name

4-[(1-benzhydrylindol-3-yl)methyl]-3-methoxybenzoic acid

InChI

InChI=1S/C30H25NO3/c1-34-28-19-24(30(32)33)17-16-23(28)18-25-20-31(27-15-9-8-14-26(25)27)29(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-17,19-20,29H,18H2,1H3,(H,32,33)

InChI Key

VJVCCXWNVDHBKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CC2=CN(C3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Core Structural Components and Strategic Synthesis

The target compound comprises two distinct subunits:

  • 1-(Diphenylmethyl)-1H-indole : A substituted indole core with a bulky diphenylmethyl group at the N1 position.
  • 3-Methoxybenzoic acid : A benzoic acid derivative featuring a methoxy group at the meta position.

Synthetic strategies typically involve sequential construction of these subunits, followed by coupling. Key challenges include regioselective functionalization, efficient coupling, and maintaining stereochemical integrity.

Synthesis of the Indole Core

Introduction of the Diphenylmethyl Group

The diphenylmethyl group is introduced via alkylation or lithiation strategies:

Method A: Direct Alkylation of 1H-Indole

1H-Indole reacts with diphenylmethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to form 1-(diphenylmethyl)-1H-indole.
Reaction Conditions :

Parameter Value
Base Sodium hydride (NaH)
Solvent Tetrahydrofuran (THF)
Temperature 0–25°C
Yield 60–75%
Method B: Lithiation and Alkylation

Lithiation of 1-methylindole with n-BuLi generates a lithio species, which reacts with diphenylmethyl chloride to yield 1-(diphenylmethyl)-1H-indole.
Key Steps :

  • Lithiation : n-BuLi in hexane at −78°C.
  • Alkylation : Diphenylmethyl chloride in THF at 0°C.

Functionalization at the Indole 3-Position

The 3-position of the indole is activated for further substitution to introduce the benzyl linker.

Lithiation and Bromination

Lithiation of 1-(diphenylmethyl)-1H-indole at the 3-position with n-BuLi, followed by quenching with carbon dioxide or bromine, generates intermediates for coupling.

Example Protocol :
  • Lithiation : n-BuLi (1.2 eq) in THF at −78°C.
  • Quenching : CO₂ or Br₂ to form 3-carboxyindole or 3-bromoindole.

Synthesis of 3-Methoxybenzoic Acid

3-Methoxybenzoic acid is synthesized via nucleophilic substitution or nitro group reduction.

Nucleophilic Substitution

3-Chlorobenzoic acid undergoes methoxylation under high-pressure conditions:
Reaction Scheme :
$$ \text{3-Cl-C}6\text{H}4\text{COOH} + \text{NaOCH}3 \xrightarrow{\Delta, \text{pressure}} \text{3-OCH}3\text{-C}6\text{H}4\text{COOH} $$
Conditions :

Parameter Value
Base Sodium methoxide
Temperature 100–130°C
Pressure 0.2–0.8 MPa
Yield 70–85%

Nitration and Reduction

Methyl benzoate is nitrated to 3-nitro-methyl benzoate, reduced to the amine, and subsequently diazotized for methoxylation.

Coupling Strategies

The indole and benzoic acid subunits are coupled via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Nucleophilic Substitution

  • Esterification : 3-Methoxybenzoic acid is converted to its methyl ester (CH₃OH, H⁺).
  • Coupling : React methyl 3-methoxybenzoate with 3-(bromomethyl)-1-(diphenylmethyl)-1H-indole in DMF/K₂CO₃.
    Reaction Conditions :

























    ParameterValue
    SolventDMF
    BaseK₂CO₃
    Temperature80–100°C
    Yield50–65%

Suzuki-Miyaura Coupling

Boronic acid derivatives of the indole core are coupled with aryl halides, but this approach is less documented for this specific target.

Deprotection and Final Acid Formation

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Hydrolysis Protocol :

  • Acidic : HCl (2M) in THF/H₂O at reflux.
  • Basic : NaOH (1M) in EtOH/H₂O at 60°C.

Optimization and Challenges

Challenge Solution
Regioselectivity Directed lithiation (e.g., directing groups)
Low coupling yields Polar aprotic solvents (DMF/DMSO)
Diphenylmethyl stability Low temperatures, inert atmospheres

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Direct alkylation 60–75 High purity, simple steps Requires anhydrous conditions
Lithiation-alkylation 50–65 Good regioselectivity Cryogenic handling needed
Nucleophilic substitution 70–85 Scalable for benzoic acid High-pressure equipment

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The target compound shares a benzoic acid backbone with methoxy and indole-based substituents. Key comparisons with analogs include:

Compound Name / ID Key Structural Differences Pharmacological Relevance Reference
5-{4-[1-(2-Ethoxyethyl)-1H-indol-3-yl]piperidin-1-ylmethyl}-2-methoxybenzoic acid Piperidine linker, ethoxyethyl substituent on indole Antihistaminic activity; enhanced selectivity for allergic response pathways
4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y) Methoxybenzyl group at C3; lacks benzoic acid Synthetic intermediate; no direct pharmacological data
4-(1-Benzyl-1H-indol-3-yl)-butyric acid (17) Butyric acid chain instead of benzoic acid; benzyl substituent Precursor for lactonization reactions ()
4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid Acetyl and benzyl groups; Mtb-DHFR inhibition Anti-tubercular activity via DHFR inhibition

Pharmacological Activity

  • Receptor Binding : The diphenylmethyl group in the target compound likely enhances histamine receptor (e.g., H1) affinity compared to smaller substituents (e.g., methoxyethyl in ), as bulky groups improve hydrophobic interactions .
  • Enzyme Inhibition: Unlike 4-(3-acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid (), which targets Mtb-DHFR, the benzoic acid moiety in the target compound may favor kinase or cyclooxygenase inhibition, though this requires experimental validation.

Physicochemical Properties

  • Acidity : The 3-methoxy group on the benzoic acid (pKa ~4.2) may enhance ionization at physiological pH, affecting bioavailability compared to neutral indole derivatives like 3z () .

Biological Activity

4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by an indole moiety linked to a methoxybenzoic acid. Its chemical formula is C₁₈H₁₈N₂O₃, which suggests potential interactions with biological macromolecules.

Research indicates that compounds similar to 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid may interact with various biological pathways, including:

  • Protein Degradation Systems : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells, promoting protein homeostasis and potentially counteracting aging processes .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated inhibitory effects on enzymes such as cathepsins B and L, which are involved in protein catabolism and have implications in cancer progression .

Biological Activities

The biological activities of 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid can be summarized as follows:

Activity Description
Antiproliferative Exhibits inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent.
Antioxidant May protect cells from oxidative stress, contributing to overall cellular health.
Enzyme Modulation Influences the activity of key enzymes involved in metabolic pathways and protein degradation.

Study 1: Antiproliferative Effects

In a study investigating the antiproliferative effects of benzoic acid derivatives, it was found that compounds exhibiting structural similarities to 4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid significantly inhibited the growth of K562 leukemia cells. The results indicated a dose-dependent relationship where higher concentrations led to increased cytotoxicity .

Study 2: Enzyme Activity Modulation

Another study focused on the modulation of cathepsin activity by benzoic acid derivatives. The findings revealed that specific compounds activated both cathepsins B and L, enhancing proteolytic activity in human foreskin fibroblasts. This suggests a potential application in therapies aimed at enhancing protein turnover in age-related diseases .

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